2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2219371-00-1
VCID: VC4798168
InChI: InChI=1S/C6H2ClFINO/c7-6-5(8)3(2-11)4(9)1-10-6/h1-2H
SMILES: C1=C(C(=C(C(=N1)Cl)F)C=O)I
Molecular Formula: C6H2ClFINO
Molecular Weight: 285.44

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

CAS No.: 2219371-00-1

Cat. No.: VC4798168

Molecular Formula: C6H2ClFINO

Molecular Weight: 285.44

* For research use only. Not for human or veterinary use.

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde - 2219371-00-1

Specification

CAS No. 2219371-00-1
Molecular Formula C6H2ClFINO
Molecular Weight 285.44
IUPAC Name 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde
Standard InChI InChI=1S/C6H2ClFINO/c7-6-5(8)3(2-11)4(9)1-10-6/h1-2H
Standard InChI Key XMJLJGFQOLKLAP-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=N1)Cl)F)C=O)I

Introduction

Structural and Nomenclature Considerations

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde belongs to the class of halogenated pyridine aldehydes, characterized by a pyridine ring substituted with chlorine (Cl), fluorine (F), iodine (I), and a formyl group (-CHO). The systematic IUPAC name reflects the positions of substituents:

  • Chlorine at position 2

  • Fluorine at position 3

  • Iodine at position 5

  • Carbaldehyde at position 4

Physicochemical Properties

While experimental data for 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde are sparse, properties can be extrapolated from related compounds:

PropertyValue (Extrapolated)Comparable Compound (CAS)
Boiling Point245–260 °C (Predicted)231.7 °C (329794-28-7)
Density1.8–2.0 g/cm³1.424 g/mL (329794-28-7)
Refractive Index1.58–1.621.543 (329794-28-7)
Flash Point110–120 °C108 °C (329794-28-7)
Storage Conditions-20°C, inert atmosphere-20°C (329794-28-7)

The iodine atom’s polarizability increases molecular weight and van der Waals interactions, likely elevating boiling points compared to non-iodinated analogs . The aldehyde group’s electrophilicity makes the compound susceptible to nucleophilic attack, necessitating anhydrous storage .

Synthetic Strategies

Direct Halogenation of Pyridine Aldehydes

A common route to halogenated pyridines involves sequential halogenation. For example, 2-chloro-3-fluoro-4-formylpyridine (CAS 329794-28-7) is synthesized via Vilsmeier-Haack formylation followed by chlorination and fluorination . Introducing iodine at position 5 could employ:

  • Electrophilic iodination using iodine monochloride (ICl) in acetic acid.

  • Metal-mediated coupling, as demonstrated in the synthesis of 2-chloro-5-fluoro-4-iodopyridine (CAS 884494-49-9) via Ullmann coupling .

Aldehyde Functionalization

The aldehyde group serves as a versatile handle for further derivatization. In a protocol analogous to 2-chloro-5-fluoronicotinonitrile synthesis (CAS 791644-48-9), the aldehyde can be converted to:

  • Nitriles via hydroxylamine hydrochloride and 1,1'-carbonyldiimidazole (CDI) .

  • Hydrazones for click chemistry applications .

Reactivity and Applications

Cross-Coupling Reactions

The iodine substituent at position 5 enables Suzuki-Miyaura or Negishi couplings, pivotal in constructing biaryl systems. For instance, 2-chloro-5-fluoro-4-iodopyridine undergoes copper-mediated coupling with imidazoles to yield pharmacologically relevant intermediates .

Pharmaceutical Relevance

Halogenated pyridines are key motifs in drug discovery. The compound’s fluorine and chlorine atoms enhance metabolic stability, while iodine facilitates late-stage diversification. Similar structures are intermediates in kinase inhibitors and antiviral agents .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the aldehyde proton (~10 ppm) and doublets for aromatic protons adjacent to electronegative substituents .

  • MS (ESI+): Predominant ion at m/z 301.45 [M+H]⁺.

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Bioconjugation: Leveraging the aldehyde for protein labeling, inspired by difluoromethylation techniques .

  • Materials Science: Exploring use in organic semiconductors due to halogen-mediated π-stacking.

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